molecular formula C19H23N5O2 B2866389 3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole CAS No. 2418714-21-1

3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole

Cat. No.: B2866389
CAS No.: 2418714-21-1
M. Wt: 353.426
InChI Key: QTEBOMCOFYFURV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This could involve various spectroscopic techniques to determine the structure of the compound, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include things like its reactivity, what types of reactions it undergoes, and what products are formed .


Physical and Chemical Properties Analysis

This would include properties like melting point, boiling point, solubility, and stability. It could also include its spectral properties (for example, its UV/Vis or IR spectrum) and any characteristic reactions .

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological systems to produce this effect .

Safety and Hazards

This would include information on the compound’s toxicity, flammability, and any precautions that need to be taken when handling it .

Properties

IUPAC Name

3-[4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-13(2)9-24-11-16(24)12-25-17-6-4-14(5-7-17)18-21-19(26-22-18)15-8-20-23(3)10-15/h4-8,10,13,16H,9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEBOMCOFYFURV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC1COC2=CC=C(C=C2)C3=NOC(=N3)C4=CN(N=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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